3-(2,4-Dichlorophenoxy)piperidine
Description
3-(2,4-Dichlorophenoxy)piperidine is a piperidine derivative substituted with a 2,4-dichlorophenoxy group. Its molecular formula is C₁₁H₁₂Cl₂NO, with a molecular weight of 245.13 g/mol . The compound is structurally characterized by a six-membered piperidine ring attached to a phenoxy group bearing chlorine atoms at the 2- and 4-positions. This configuration confers significant lipophilicity and electronic effects due to the electron-withdrawing nature of chlorine substituents. The hydrochloride salt form (CAS: 946725-72-0) is commonly used in research, with suppliers including Santa Cruz Biotechnology and EOS Med Chem .
Properties
IUPAC Name |
3-(2,4-dichlorophenoxy)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c12-8-3-4-11(10(13)6-8)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOJNSQTASRMSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663019 | |
| Record name | 3-(2,4-Dichlorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946725-72-0 | |
| Record name | 3-(2,4-Dichlorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Piperidine Derivatives
Structural and Substituent Variations
Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Selected Piperidine Derivatives
Electronic and Physicochemical Properties
- Electron-Withdrawing Effects: Chlorine substituents in 3-(2,4-Dichlorophenoxy)piperidine enhance the compound’s stability against oxidation compared to analogs with electron-donating groups (e.g., methoxy).
- Lipophilicity: The logP value of 3-(2,4-Dichlorophenoxy)piperidine is higher than that of 3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine (CAS: N/A), where methoxy and trifluoromethyl groups balance hydrophilicity and lipophilicity .
Research Findings and Trends
- Synthetic Methods: Efficient synthesis routes for 3-(2,4-Dichlorophenoxy)piperidine involve Ullmann coupling or nucleophilic aromatic substitution, similar to methods used for 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine .
- Structure-Activity Relationships (SAR) : Piperidine derivatives with para-substituted electron-withdrawing groups (e.g., 2,4-dichloro) show enhanced binding to CNS targets compared to ortho-substituted analogs .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-(2,4-dichlorophenoxy)piperidine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Knoevenagel condensation, where substituted benzaldehydes react with piperidine derivatives under basic catalysis (e.g., piperidine as a catalyst). Key factors include solvent selection (e.g., toluene), temperature control (60–80°C), and reaction time (12–24 hours) to maximize yield . For functionalization of the piperidine ring, nucleophilic substitution with 2,4-dichlorophenoxy groups is common, requiring inert atmospheres (N₂/Ar) to prevent oxidation .
Q. Which spectroscopic techniques are most effective for characterizing 3-(2,4-dichlorophenoxy)piperidine?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions on the piperidine ring and confirms the 2,4-dichlorophenoxy moiety (e.g., aromatic protons at δ 6.8–7.2 ppm, piperidine protons at δ 1.5–3.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₁₂Cl₂NO₂, MW 266.6 g/mol) and fragmentation patterns .
- IR Spectroscopy : Confirms functional groups (e.g., C-Cl stretch at 600–800 cm⁻¹, C-O-C at 1200–1250 cm⁻¹) .
Q. How should researchers assess the purity and stability of this compound under storage?
- Methodological Answer :
- HPLC/GC : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to quantify purity (>95%).
- Stability Testing : Store in airtight, light-resistant containers at -20°C. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How do electronic effects of the 2,4-dichlorophenoxy group influence the reactivity of piperidine derivatives?
- Methodological Answer : The electron-withdrawing Cl substituents increase the electrophilicity of the phenoxy group, facilitating nucleophilic aromatic substitution (SNAr) reactions. Computational studies (DFT calculations) can map electron density distribution, while Hammett σ constants quantify substituent effects. Experimental validation involves comparing reaction rates with analogs lacking Cl substituents .
Q. What strategies mitigate steric hindrance during functionalization of the piperidine ring?
- Methodological Answer :
- Ring Conformation : Use bulky protecting groups (e.g., Boc) to lock the piperidine in a chair conformation, reducing steric clash during substitution .
- Microwave-Assisted Synthesis : Enhances reaction efficiency by reducing reaction time and improving regioselectivity .
- Catalysis : Transition-metal catalysts (e.g., Pd/Cu) enable selective C-H activation at less hindered positions .
Q. How can structure-activity relationship (SAR) studies guide the design of 3-(2,4-dichlorophenoxy)piperidine analogs for biological targets?
- Methodological Answer :
- Bioisosteric Replacement : Replace Cl with F or CF₃ to modulate lipophilicity (logP) and membrane permeability.
- Pharmacophore Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinity to histamine receptors or enzymes. Validate via in vitro assays (e.g., IC₅₀ determination for enzyme inhibition) .
Data Contradictions and Resolution
- Synthesis Yield Variability : reports yields >80% for Knoevenagel condensation, while other methods (e.g., nucleophilic substitution) may yield <50% due to steric hindrance. Resolution: Optimize stoichiometry (2:1 benzaldehyde:piperidine derivative) and use phase-transfer catalysts (e.g., TBAB) .
- Biological Activity : suggests strong enzyme inhibition, but conflicting data in for similar piperidine derivatives highlight the need for target-specific assays (e.g., kinase vs. protease panels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
